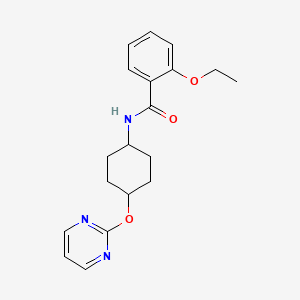methanone CAS No. 339010-39-8](/img/structure/B2899147.png)
[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](4-nitrophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-(trifluoromethyl)-2-pyridinyl](4-nitrophenyl)methanone (CTPNPM) is a synthetic organic compound that has recently been studied for its potential applications in scientific research. CTPNPM is a versatile molecule that has been used to study a variety of biological processes and has been found to have a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](4-nitrophenyl)methanone has been used in a variety of scientific research applications. It has been used as a model compound to study the effects of electron-withdrawing and electron-donating groups on the reactivity of organic compounds. It has also been used to study the effects of fluorine substitution on the reactivity of organic compounds. This compound has also been used to study the effects of substituents on the reactivity of aryl halides and the effects of anions on the reactivity of aryl halides.
Mécanisme D'action
The mechanism of action of [3-Chloro-5-(trifluoromethyl)-2-pyridinyl](4-nitrophenyl)methanone is not yet fully understood. However, it is believed that the electron-withdrawing properties of the trifluoromethyl group and the electron-donating properties of the nitro group allow this compound to act as a Lewis acid, which can interact with certain functional groups and influence the reactivity of organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been found to have some effects on certain biological processes. For example, this compound has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been found to have some anti-inflammatory and anti-oxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](4-nitrophenyl)methanone has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and its reactivity can be easily modified through the use of different substituents. This compound also has a low toxicity, making it safe for use in laboratory experiments. However, this compound also has some limitations. It is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, the reactivity of this compound can be unpredictable, making it difficult to control reactions in the laboratory.
Orientations Futures
There are a number of potential future directions for research involving [3-Chloro-5-(trifluoromethyl)-2-pyridinyl](4-nitrophenyl)methanone. These include further studies of its mechanism of action, its effects on biological processes, and its potential applications in medicinal chemistry. Additionally, further studies of the effects of different substituents on the reactivity of this compound could provide valuable insight into the reactivity of organic compounds. Finally, further studies of the synthesis of this compound could lead to the development of new and improved methods for synthesizing this compound.
Méthodes De Synthèse
[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](4-nitrophenyl)methanone is synthesized through a multi-step process that involves several organic reactions. The synthesis begins with the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridinol with 4-nitrobenzaldehyde in the presence of a base catalyst. This reaction forms a Schiff base intermediate, which is then reduced using sodium borohydride to form this compound.
Propriétés
IUPAC Name |
[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-(4-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClF3N2O3/c14-10-5-8(13(15,16)17)6-18-11(10)12(20)7-1-3-9(4-2-7)19(21)22/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGKEKCZDUHBDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2899064.png)
![2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)-N-(p-tolyl)acetamide](/img/structure/B2899065.png)

![2-chloro-N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2899067.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-difluorobenzenesulfonamide](/img/structure/B2899072.png)

![2-[3-(4-Methoxyphenyl)-4-(1-methylvinyl)isoxazol-5-yl]propan-2-ol](/img/structure/B2899074.png)


![3,4,5,6-tetrachloro-N-[2-(4-methoxyphenyl)ethyl]pyridine-2-carboxamide](/img/structure/B2899081.png)
![2-[(4-chlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]acetamide](/img/structure/B2899082.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2899084.png)
![N-butyl-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2899086.png)
![4-{[(Propan-2-yl)carbamoyl]amino}benzoic acid](/img/structure/B2899087.png)